molecular formula C7H8BrNO3 B13069138 (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid

Cat. No.: B13069138
M. Wt: 234.05 g/mol
InChI Key: MBLQDAAOKBLKMZ-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid is a chiral brominated furan derivative of interest in synthetic and medicinal chemistry research. This compound, with the CAS number 1366440-02-9, has a molecular formula of C7H8BrNO3 and a molecular weight of 234.05 g/mol . Its structure features a stereogenic center in the (S)-configuration and incorporates both a carboxylic acid and an amino functional group, making it a versatile chiral building block for the synthesis of more complex molecules, such as potential pharmacologically active compounds . The bromine substituent on the furan ring makes it a useful intermediate for further functionalization via metal-catalyzed cross-coupling reactions. Researchers should handle this product with care. It is accompanied by the signal word "Warning" and the hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation . The corresponding precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray and taking care when handling to avoid contact with eyes or skin . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

MBLQDAAOKBLKMZ-YFKPBYRVSA-N

Isomeric SMILES

C1=COC(=C1Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=COC(=C1Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Electrophilic Bromination of Furan Precursor

  • The furan ring is brominated selectively at the 3-position using bromine or brominating agents under controlled conditions.
  • The reaction exploits the electron-rich nature of the furan ring, favoring substitution at the 3-position.
  • Reaction conditions such as solvent, temperature, and bromine equivalents are optimized to minimize polybromination or side reactions.
  • This step yields 3-bromofuran intermediates that serve as key building blocks for subsequent amino acid synthesis.

Assembly of the Amino Acid Backbone

  • The brominated furan intermediate is attached to a propanoic acid backbone bearing an amino group at the 3-position.
  • Stereochemical control to obtain the (3S) configuration is achieved via chiral starting materials or stereoselective synthesis techniques.
  • Common strategies involve the use of chiral auxiliaries, enzymatic resolution, or asymmetric synthesis methods.
  • Protecting groups such as tert-butoxycarbonyl (Boc) may be employed to safeguard the amino group during intermediate steps.
  • Reduction and functional group transformations are conducted under mild conditions to preserve the bromofuran moiety and stereochemistry.

Purification and Characterization

  • The final compound is purified by crystallization or chromatographic methods.
  • Single-crystal X-ray diffraction is used to confirm the stereochemical configuration and molecular structure.
  • High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate purity and identity.

Research Findings and Data Summary

Step Method/Conditions Yield/Selectivity Notes
Bromination of furan Electrophilic bromination with Br2, controlled solvent and temperature High regioselectivity at 3-position Avoids polybromination; key intermediate formation
Amino acid backbone formation Use of chiral precursors or asymmetric synthesis; Boc protection; mild reduction High stereoselectivity (3S) Stereochemical purity critical for biological activity
Purification Crystallization, HPLC, X-ray crystallography >95% purity Structural confirmation and purity assessment

Experimental Example (Adapted from Related Amino Acid Syntheses)

  • A furan precursor is brominated with bromine in an inert solvent at low temperature to yield 3-bromofuran.
  • The bromofuran intermediate is reacted with a chiral amino acid derivative under mild conditions.
  • The amino group is protected with Boc during synthesis to prevent side reactions.
  • Final deprotection and purification yield this compound with confirmed stereochemistry by X-ray crystallography.

Analytical and Structural Confirmation

  • X-Ray Crystallography: Confirms the (3S) stereochemistry and bromine position on the furan ring.
  • NMR Spectroscopy: Provides detailed chemical shift data consistent with the brominated furan and amino acid framework.
  • Mass Spectrometry: Confirms molecular weight (234.05 g/mol) and bromine incorporation.
  • HPLC: Ensures purity and stereochemical integrity above 95%.

Summary and Outlook

The preparation of this compound relies on:

  • Electrophilic bromination of the furan ring with high regioselectivity.
  • Stereoselective synthesis of the amino acid backbone maintaining the (3S) configuration.
  • Use of protecting groups and mild reaction conditions to preserve sensitive functionalities.
  • Rigorous purification and structural verification techniques.

This compound’s synthesis is well-established in research settings focused on medicinal chemistry and biochemical studies, serving as a valuable scaffold for enzyme interaction studies and potential drug development.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid is an organic compound with a propanoic acid backbone, an amino group, and a bromofuran substituent. It features a chiral center at the third carbon, which is important for its biological activity. This compound is used as a building block in drug design, particularly for compounds targeting neurological disorders or inflammatory diseases.

Potential Applications

This compound has potential therapeutic applications, with similar structures exhibiting anti-inflammatory and neuroprotective activities. Computational methods can predict its specific activity by analyzing its structure-activity relationships, indicating possible efficacy against specific biological targets.

  • Pharmaceuticals: It serves as a building block in drug design, especially for neurological and inflammatory conditions.
  • Biochemical Pathways: The compound can participate in group transfer reactions, where the amino group acts as a nucleophile to facilitate peptide bond formation during protein synthesis, and it can also undergo oxidation-reduction reactions involving the bromine atom, influencing its reactivity and interaction with biomolecules.
  • Interaction Studies: Techniques like surface plasmon resonance and molecular docking simulations can elucidate its interactions with receptors or enzymes to understand its mechanism of action and predict its pharmacokinetic properties.

The uniqueness of this compound lies in its combination of a chiral center and a bromofuran substituent, which may confer distinctive biological activities compared to other similar compounds.

Table of Structurally Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundChiral center, bromofuran substituentPotential neuroprotective effects
(2S)-2-Amino-4-methylpentanoic acidBranched chainInvolved in protein synthesis
(S)-2-Aminobutyric acidSimple amino structureNeuroprotective properties
(S)-N-Boc-2-amino-4-pentenoic acidDouble bondReactivity influenced by unsaturation

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic System Substituent(s) Molecular Formula Molecular Weight Solubility Notable Properties/Applications
(3S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid Furan 3-Bromo C₇H₈BrNO₃ 234.05* Not reported Hypothetical: Potential electrophilic reactivity
3-Amino-3-(5-bromofuran-2-yl)propanoic acid Furan 5-Bromo C₇H₈BrNO₃ 234.05 Not reported Research chemical; bromine position affects electronic properties
(S)-3-Amino-3-(4-Bromophenyl)propanoic Acid HCl Phenyl 4-Bromo C₉H₁₀BrNO₂·HCl 280.54 Slight in Chloroform, Methanol, DMSO Stable research intermediate; halogenated aromatic systems enhance lipophilicity
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid Phenyl 4-Fluoro C₉H₁₀FNO₂ 195.18 LogP: 0.96; Vapor Pressure: ~0 mmHg Enhanced polarity due to fluorine; used in CNS drug studies
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid Phenyl 3-Nitro C₉H₁₀N₂O₄ 210.19 Not reported Nitro group introduces strong electron-withdrawing effects; precursor for nitroreductase substrates

*Calculated based on analogous compounds.

Structural and Electronic Effects

  • Furan vs. Phenyl Systems :

    • Furan rings (oxygen-containing) exhibit lower aromaticity and higher reactivity compared to benzene derivatives. Bromination at the 3-position on furan (target compound) may create steric hindrance and electronic destabilization, whereas 5-bromo substitution () allows for resonance stabilization .
    • Fluorinated phenyl analogs (e.g., 4-fluoro in ) increase polarity and metabolic stability, making them favorable in drug design .
  • For example, (S)-3-Amino-3-(4-Bromophenyl)propanoic Acid HCl shows slight solubility in organic solvents, suggesting moderate lipophilicity . Nitro groups () significantly reduce basicity and increase reactivity in reduction reactions .

Biological Activity

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid is an organic compound notable for its potential therapeutic applications due to its unique structural features, including a chiral center and a bromofuran substituent. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound possesses a propanoic acid backbone with an amino group and a bromofuran moiety. The presence of the chiral center at the third carbon is significant for its biological activity, influencing how the compound interacts with various biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : The bromofuran structure may contribute to anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective activities, suggesting potential applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound may interact with receptors or enzymes involved in metabolic pathways. Techniques like molecular docking simulations help elucidate these interactions.
  • Group Transfer Reactions : The amino group can act as a nucleophile, facilitating peptide bond formation during protein synthesis, which is crucial for cellular functions.
  • Oxidation-Reduction Reactions : The bromine atom's presence may influence the compound's reactivity and interactions with other biomolecules.

Structure-Activity Relationship (SAR)

Computational methods analyzing structure-activity relationships (SAR) are essential for predicting the efficacy of this compound against specific biological targets. The unique combination of its structural features may confer distinctive biological activities compared to other similar compounds.

Comparative Analysis

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
This compoundChiral center, bromofuranPotential neuroprotective effects
(2S)-2-Amino-4-methylpentanoic acidBranched chainInvolved in protein synthesis
(S)-2-Aminobutyric acidSimple amino structureNeuroprotective properties
(S)-N-Boc-2-amino-4-pentenoic acidDouble bondReactivity influenced by unsaturation

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Neuroprotection : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases.
  • Anti-inflammatory Effects : Experimental models have demonstrated that compounds with similar structures can reduce inflammation markers, indicating that this compound could be beneficial in inflammatory conditions .

Future Directions

Further research is necessary to fully understand the biological activity of this compound. Future studies should focus on:

  • In vivo Studies : To validate the findings from in vitro studies and assess the therapeutic potential in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms through which this compound exerts its effects on biological systems.
  • Clinical Trials : To explore its safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for (3S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid, and what reagents/conditions are critical for stereochemical control?

  • Methodological Answer : The synthesis typically involves coupling a bromofuran precursor with a chiral amino acid backbone. Key steps include:
  • Stereoselective Formation : Use of L-proline-derived catalysts or enzymatic resolution to ensure the (3S) configuration .
  • Bromofuran Introduction : Electrophilic bromination of furan derivatives (e.g., using NBS in DMF) followed by cross-coupling (e.g., Suzuki-Miyaura) to attach the amino acid moiety .
  • Protection/Deprotection : Boc or Fmoc groups protect the amino group during synthesis, with TFA or piperidine for deprotection .
  • Critical Conditions : Low temperatures (0–4°C) during bromination to avoid side reactions, and inert atmospheres (N₂/Ar) for coupling steps .

Q. How is the stereochemical purity of this compound validated experimentally?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers; retention time compared to standards confirms purity .
  • Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +12.5° for the (3S) enantiomer in methanol) .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly if discrepancies arise in spectral data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Bromofuran protons : Doublets at δ 7.2–7.5 ppm (J = 3.5 Hz) for furan H-2 and H-5 .
  • Amino acid backbone : α-proton at δ 3.8–4.2 ppm (multiplet) and carboxylic acid proton at δ 12.1 ppm (broad) .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₇H₉BrNO₃ [M+H]⁺: 246.9724 .

Advanced Research Questions

Q. How does the bromine substituent on the furan ring influence the compound’s reactivity and stability in aqueous vs. organic solvents?

  • Methodological Answer :
  • Electronic Effects : Bromine’s electron-withdrawing nature increases furan’s susceptibility to nucleophilic attack (e.g., hydrolysis in basic aqueous conditions). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours, but DMSO or THF enhances stability .
  • Solubility : LogP = 1.2 (calculated via XLOGP3), indicating moderate hydrophobicity. Solubility in water is limited (≈2 mg/mL), requiring co-solvents like ethanol (up to 20% v/v) for biological assays .
  • Handling Recommendations : Store desiccated at –20°C; avoid prolonged light exposure to prevent debromination .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonism)?

  • Methodological Answer :
  • Assay Validation :
  • Use isogenic cell lines (e.g., HEK293 with/without target receptor overexpression) to confirm target specificity .
  • Include enantiomeric controls (e.g., (3R)-enantiomer) to rule out stereochemistry-dependent effects .
  • Data Normalization : Normalize activity to intracellular concentration (measured via LC-MS) to account for uptake variability .
  • Meta-Analysis : Compare studies using tools like Rosetta Resolver to identify confounding variables (e.g., pH, serum content) .

Q. How can synthetic yields be optimized while maintaining enantiomeric excess (ee) >98%?

  • Methodological Answer :
  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) in asymmetric Michael additions; ee >99% reported with 10 mol% catalyst in toluene at –40°C .
  • Process Optimization :
  • Reaction Monitoring : Use inline FTIR to track intermediate formation and minimize side products .
  • Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted bromofuran precursors, improving purity to >95% .
  • Scale-Up Considerations : Switch from batch to flow chemistry for exothermic steps (e.g., bromination) to enhance reproducibility .

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